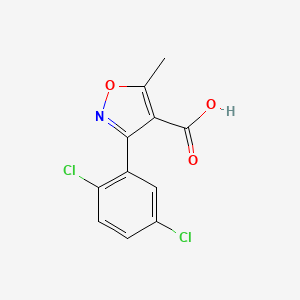
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines.
Coupling of Oxazole and Triazine Rings: The final step involves coupling the oxazole and triazine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol: Unique due to the presence of both oxazole and triazine rings.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine: Lacks the thiol group.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-thiazine-2-thiol: Contains a thiazine ring instead of a triazine ring.
Uniqueness
This compound is unique due to its combination of oxazole and triazine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N5OS |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-amino-6-(5-methyl-1,2-oxazol-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(12-13-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
Clave InChI |
TVBFNGTXSRUQHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)

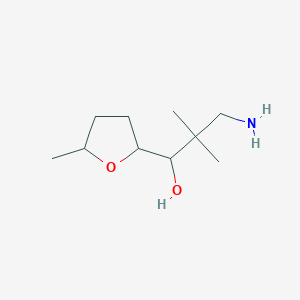
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)

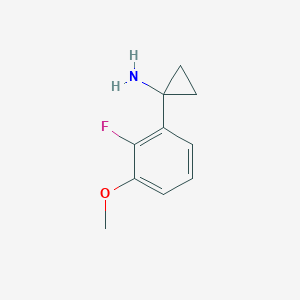
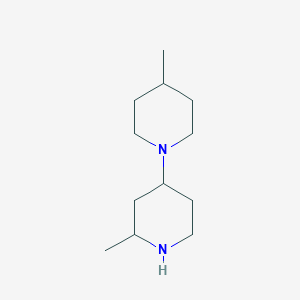
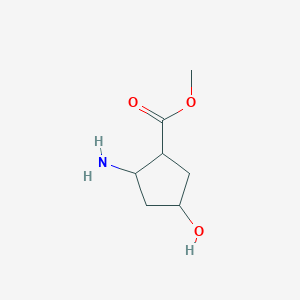

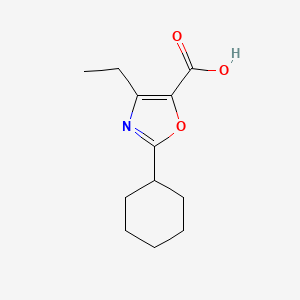
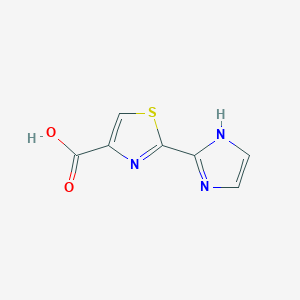
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
